4-Methylpiperazine-1-carboxamide
Description
4-Methylpiperazine-1-carboxamide is a piperazine-derived compound characterized by a carboxamide group at position 1 and a methyl substituent on the piperazine ring. This scaffold is widely utilized in medicinal chemistry due to its favorable drug-like properties, including solubility, bioavailability, and adaptability for structural modifications . Derivatives of this compound are synthesized via reactions with various acylating agents, such as isocyanates or carboxylic acid derivatives, enabling diverse pharmacological applications.
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C6H13N3O/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3,(H2,7,10) |
InChI Key |
FYJORSKXVAOJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Substituents on the piperazine ring or carboxamide group significantly influence physicochemical properties. Key analogs include:
- Halogen Effects : Halogenated derivatives (e.g., DY2M2527, N-(4-bromophenyl)) exhibit enhanced lipophilicity and target binding due to halogen interactions with hydrophobic enzyme pockets .
Antitumor and Enzyme Inhibition
- Vinyl sulfone derivatives : These compounds (e.g., K777) covalently bind to cysteine proteases, enabling irreversible inhibition, whereas nitrile-based analogs (e.g., Odanacatib-inspired derivatives) act reversibly .
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